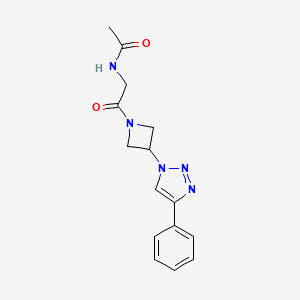
N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of azetidine derivatives with triazole moieties. The synthesis typically involves:
- Formation of Triazole : The initial step often includes the cycloaddition of azides with alkynes to form 1,2,3-triazoles.
- Azetidine Ring Formation : The introduction of the azetidine structure can be achieved through various methods such as nucleophilic substitutions or cyclization reactions.
- Acetamide Functionalization : The final step involves acetamide formation through acylation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various triazole derivatives for their antibacterial activity against several strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results highlighted that specific derivatives showed notable zones of inhibition (ZOI), suggesting effective antibacterial properties.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 3a | S. aureus (MTCC-96) | 15 |
| 3d | B. subtilis (MTCC-441) | 14 |
| 3h | E. coli (MTCC-443) | 16 |
The above table summarizes the antibacterial activity observed in a study where various triazole derivatives were tested against common bacterial pathogens .
The proposed mechanism by which these compounds exert their antimicrobial effects includes:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis.
- Disruption of Membrane Integrity : Some derivatives may compromise the integrity of bacterial membranes, leading to cell lysis.
Case Studies
A notable case study involved the evaluation of a series of triazole-acetamide derivatives against resistant bacterial strains. The study found that certain derivatives not only exhibited robust antibacterial activity but also demonstrated low toxicity in mammalian cell lines, indicating their potential as safe therapeutic agents.
Propiedades
IUPAC Name |
N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)16-7-15(22)19-8-13(9-19)20-10-14(17-18-20)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYABZUPNCANILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













